4-Methoxytoluene-2,3,5,6-D4
Overview
Description
4-Methoxytoluene-2,3,5,6-D4 is a chemical compound characterized by the presence of a methoxy group (-OCH₃) attached to a toluene ring, with deuterium atoms replacing the hydrogen atoms at positions 2, 3, 5, and 6. This compound is often used in scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxytoluene-2,3,5,6-D4 typically involves the following steps:
Starting Material: Toluene is used as the starting material.
Deuteration: The toluene undergoes a deuteration process where hydrogen atoms are replaced by deuterium atoms. This can be achieved using deuterium gas (D₂) in the presence of a catalyst.
Methoxylation: The deuterated toluene is then subjected to methoxylation, where a methoxy group is introduced using methanol (CH₃OH) and an acid catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar methods but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale reactors are employed to handle the increased volume of reactants and products.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxytoluene-2,3,5,6-D4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy group or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and strong acids (HCl, H₂SO₄) are employed.
Major Products Formed:
Oxidation: Products include p-toluic acid, p-toluene diol, and p-toluene ketone.
Reduction: Hydrogenation products include methylcyclohexane derivatives.
Substitution: Halogenated derivatives and nitro compounds are common products.
Scientific Research Applications
4-Methoxytoluene-2,3,5,6-D4 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a model compound for studying the effects of deuteration on chemical reactivity and properties.
Biology: The compound is used in metabolic studies to trace the pathways of methoxy-containing molecules.
Medicine: It is utilized in drug development and pharmacokinetic studies to understand the behavior of methoxy-containing drugs.
Industry: The compound finds applications in the synthesis of fine chemicals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism by which 4-Methoxytoluene-2,3,5,6-D4 exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors that are sensitive to methoxy groups.
Pathways Involved: It can modulate metabolic pathways, influence gene expression, and affect signal transduction processes.
Comparison with Similar Compounds
4-Methoxytoluene-2,3,5,6-D4 is compared with other similar compounds to highlight its uniqueness:
Benzene-1,2,4,5-d4: Similar in structure but lacks the methoxy group.
3-Methoxy-6-methylbenzene: Similar methoxy group placement but without deuteration.
p-Methoxytoluene: Similar to the compound but without deuteration.
These compounds differ in their reactivity, stability, and applications, making this compound a unique and valuable compound in scientific research.
Properties
IUPAC Name |
1,2,4,5-tetradeuterio-3-methoxy-6-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7-3-5-8(9-2)6-4-7/h3-6H,1-2H3/i3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLICZRVGGXEOD-LNFUJOGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)[2H])[2H])OC)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.